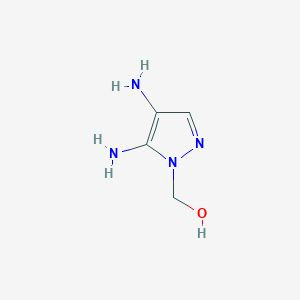
(4,5-Diamino-1H-pyrazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Diamino-1H-pyrazol-1-yl)methanol is a chemical compound with the molecular formula C4H8N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diamino-1H-pyrazol-1-yl)methanol typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4,5-Diamino-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives of the compound.
Scientific Research Applications
(4,5-Diamino-1H-pyrazol-1-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,5-Diamino-1H-pyrazol-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with specific proteins or enzymes, altering their activity . This interaction can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context.
Comparison with Similar Compounds
(1H-pyrazol-4-yl)methanol: Another pyrazole derivative with similar structural features but different functional groups.
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A derivative with additional methyl groups, which can affect its reactivity and applications.
Uniqueness: (4,5-Diamino-1H-pyrazol-1-yl)methanol is unique due to the presence of two amino groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets.
Properties
Molecular Formula |
C4H8N4O |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(4,5-diaminopyrazol-1-yl)methanol |
InChI |
InChI=1S/C4H8N4O/c5-3-1-7-8(2-9)4(3)6/h1,9H,2,5-6H2 |
InChI Key |
APTPACIZDIRMFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
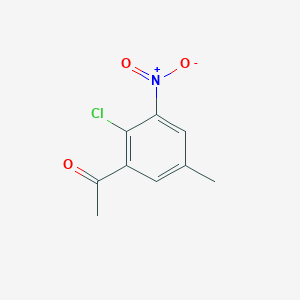
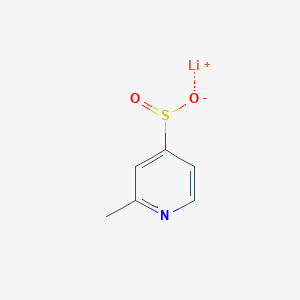


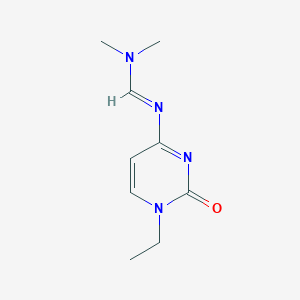
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)


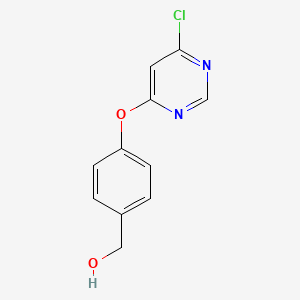
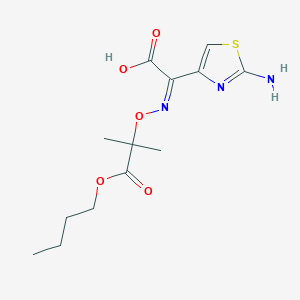
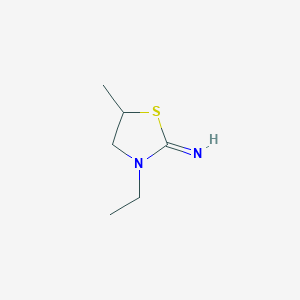
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)
